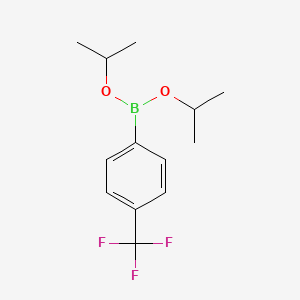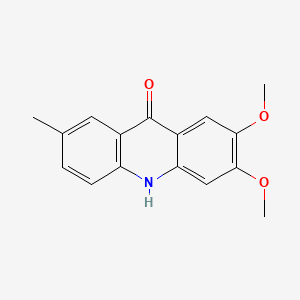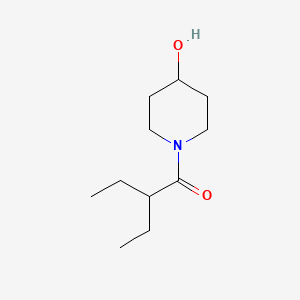![molecular formula C13H10BrCl2NO B14135620 2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 7401-14-1](/img/structure/B14135620.png)
2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of both chloro and oxo groups in its structure makes it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide typically involves a multistep process. One common method is the reaction of 2-chloropyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with bromine to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
科学研究应用
2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
相似化合物的比较
Similar Compounds
- 2-Chloro-1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-1-ium bromide
- 2-Chloro-1-[2-(4-methylphenyl)-2-oxoethyl]pyridin-1-ium bromide
- 2-Chloro-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide
Uniqueness
Compared to similar compounds, 2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both chloro and oxo groups in the same molecule provides a unique combination of electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
7401-14-1 |
|---|---|
分子式 |
C13H10BrCl2NO |
分子量 |
347.0 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-(2-chloropyridin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C13H10Cl2NO.BrH/c14-11-6-4-10(5-7-11)12(17)9-16-8-2-1-3-13(16)15;/h1-8H,9H2;1H/q+1;/p-1 |
InChI 键 |
FBQRGJCPONHRBB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[N+](C(=C1)Cl)CC(=O)C2=CC=C(C=C2)Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)






![Bicyclo[4.2.1]nonan-3-one](/img/structure/B14135600.png)




